3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
CAS No.: 1249142-99-1
Cat. No.: VC2948212
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249142-99-1 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-2,2-dimethylpyrrolidine |
| Standard InChI | InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 |
| Standard InChI Key | HIPUXUJIBUVACT-UHFFFAOYSA-N |
| SMILES | CC1(C(CCN1)C2=CC(=CC=C2)F)C |
| Canonical SMILES | CC1(C(CCN1)C2=CC(=CC=C2)F)C |
Introduction
Chemical Properties and Structure
Molecular Identification
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine class of chemicals. It features a pyrrolidine ring with specific substitutions that define its chemical identity and potential biological activity. The compound is characterized by the following key parameters:
| Property | Value |
|---|---|
| CAS Number | 1249142-99-1 |
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| Chemical Family | Substituted Pyrrolidines |
| Primary Functional Groups | Fluorophenyl, Dimethyl, Pyrrolidine |
This compound possesses a unique structural arrangement that contributes to its potential applications in medicinal chemistry and pharmaceutical research.
Structural Features
The molecular structure of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine consists of three primary components that define its chemical behavior:
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A five-membered pyrrolidine ring containing a nitrogen atom
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Two methyl groups (dimethyl) at the 2-position of the pyrrolidine ring
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A 3-fluorophenyl group attached to the 3-position of the pyrrolidine ring
The presence of fluorine in the aromatic ring represents a significant structural element, as fluorine substitution is a well-established strategy in medicinal chemistry. This substitution pattern enhances the compound's lipophilicity and metabolic stability, making it particularly valuable for drug development applications.
Physical and Chemical Behavior
Based on its structural components, 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine exhibits several notable physical and chemical properties:
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Enhanced lipophilicity due to the fluorophenyl group and dimethyl substituents
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Improved metabolic stability compared to non-fluorinated analogs
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Potential for specific binding interactions with biological targets
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Moderate basicity due to the nitrogen atom in the pyrrolidine ring
These properties collectively influence the compound's behavior in biological systems and its potential pharmaceutical applications.
Synthesis Methodologies
Critical Reaction Parameters
The successful synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine requires careful attention to reaction parameters that influence product formation and purity:
| Parameter | Significance | Typical Conditions |
|---|---|---|
| Solvent Selection | Influences reactivity and selectivity | Polar aprotic solvents preferred |
| Temperature | Controls reaction rate and selectivity | Carefully monitored ranges |
| Reaction Time | Affects completion and side product formation | Optimized for maximum yield |
| Catalyst Choice | Facilitates specific transformations | Selected based on reaction type |
Using polar aprotic solvents can enhance nucleophilicity during cyclization reactions, which is often crucial for successful ring formation in pyrrolidine synthesis.
Purification and Characterization
Following synthesis, purification of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine typically involves a combination of techniques to ensure high purity:
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Column chromatography using appropriate solvent systems
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Recrystallization procedures for solid-state purification
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Analytical verification using spectroscopic methods
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Confirmation of structural integrity through NMR, mass spectrometry, and elemental analysis
These purification steps are essential for obtaining research-grade material suitable for biological evaluation and further chemical studies.
Biological Activities and Applications
Target Interactions
Research indicates that compounds with structural similarities to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine exhibit activity against various biological targets, particularly enzymes and receptors involved in neurological disorders. The specific binding interactions are often elucidated through structure-activity relationship studies that examine how structural modifications affect biological responses.
Potential biological targets may include:
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Neurotransmitter receptors in central nervous system pathways
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Enzymes involved in neurological signaling cascades
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Protein complexes that regulate neurological functions
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Ion channels that mediate neuronal activity
Pharmacological Profile
The pharmacological profile of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine is shaped by its structural features, particularly the fluorophenyl group and the dimethyl substitution pattern. While comprehensive pharmacological data specific to this compound is limited in the available literature, structural analogs suggest potential activity in several therapeutic areas:
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Neurological applications, including potential treatment of cognitive disorders
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Modulatory effects on specific receptor systems
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Possible utility in addressing certain neuropsychiatric conditions
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Applications in neurodegenerative disease research
The presence of the fluorine atom in the aromatic ring likely contributes to enhanced pharmacokinetic properties, potentially improving the compound's bioavailability and metabolic stability.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine. Key structural elements that influence activity include:
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The position of fluorine on the phenyl ring
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The dimethyl substitution at the 2-position of the pyrrolidine
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The stereochemistry at the 3-position bearing the fluorophenyl group
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The conformation of the pyrrolidine ring system
These structure-activity relationships provide valuable insights for designing analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
Mechanism of Action
Molecular Interactions
The mechanism of action for 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine primarily involves its interaction with biological targets through binding affinity and selectivity. The fluorine atom enhances lipophilicity and may influence receptor binding mechanisms, which is crucial for understanding its therapeutic potential.
Key aspects of these molecular interactions include:
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Specific binding to protein targets via hydrogen bonding, van der Waals forces, and π-interactions
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Conformational changes in target proteins upon compound binding
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Altered signaling cascades resulting from target modulation
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Competitive or allosteric effects on receptor function
Role of Fluorine Substitution
The fluorine substitution at the meta position of the phenyl ring serves several important functions in the compound's mechanism of action:
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Enhancement of membrane permeability through increased lipophilicity
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Protection against metabolic degradation at vulnerable positions
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Modulation of electronic distribution within the molecule
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Potential for hydrogen bond acceptor activity at the fluorine position
This strategic fluorine placement represents a common medicinal chemistry approach to improving drug-like properties and enhancing target interactions.
Comparative Mechanism Analysis
When compared with similar compounds, the mechanism of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine may exhibit distinctive features due to its specific substitution pattern:
| Compound Type | Primary Mechanism | Distinguishing Features |
|---|---|---|
| 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | Target binding through fluorophenyl interaction | Enhanced lipophilicity, specific conformation |
| Non-fluorinated analogs | Similar target binding with reduced affinity | Lower metabolic stability, different electronic properties |
| Differently substituted pyrrolidines | Variable mechanisms based on substitution | Structure-dependent activity profiles |
This comparative analysis provides context for understanding the unique contributions of the specific structural elements in 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine.
Research Findings and Applications
Current Research Status
Ongoing research into 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine highlights its versatility and potential impact on drug discovery processes. Studies on similar pyrrolidine derivatives have shown promising results in targeting specific molecular pathways, suggesting that this compound may share some of these beneficial properties.
Current research approaches include:
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Comprehensive pharmacological profiling to identify specific activities
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Structure-activity relationship studies to optimize activity
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Evaluation of potential therapeutic applications
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Development of synthetic methodologies for more efficient production
Future Research Directions
Future research directions for 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine may include several promising avenues:
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Expanded biological screening to identify novel targets and activities
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Development of optimized analogs with enhanced potency or selectivity
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Investigation of specific disease models to evaluate therapeutic potential
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Exploration of combination approaches with other therapeutic agents
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Advanced pharmacokinetic and pharmacodynamic studies to characterize in vivo behavior
These research directions will help fully characterize the compound's potential and may lead to significant advancements in its development as a therapeutic agent or research tool.
Application in Related Compound Development
Research on 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine has implications for the development of related compounds, particularly in the context of orexin receptor agonists and other neurologically active agents. Similar structural motifs appear in compounds being investigated for various therapeutic applications, suggesting broader relevance of the research findings .
Several related compounds featuring pyrrolidine rings with fluorophenyl substituents have shown promising biological activities, including compounds such as:
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N-((2S,3S)-1-(azetidin-1-ylcarbonyl)-2-((3',5'-difluorobiphenyl-3-yl)methyl)pyrrolidin-3-yl)ethanesulfonamide
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(2S,3S)-2-((2,3'-difluorobiphenyl-3-yl)methyl)-3-((ethylsulfonyl)amino)-N,N-dimethylpyrrolidine-1-carboxamide
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Various other substituted pyrrolidine derivatives with fluorinated aromatic groups
These related compounds demonstrate the versatility of the core structural elements and provide context for understanding the potential applications of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine.
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